REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][NH2:6].Cl[CH2:11][CH2:12][OH:13].[OH-].[Na+]>O>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][NH:6][CH2:11][CH2:12][OH:13] |f:2.3|
|
Name
|
|
Quantity
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31.1 g
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Type
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reactant
|
Smiles
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FC=1C=C(CN)C=CC1
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClCCO
|
Name
|
|
Quantity
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30 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
|
extract the two-phase mixture twice with 25 mL and 13 mL portions of benzene
|
Type
|
CUSTOM
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Details
|
remove the water by co-distillation with benzene through a modified Claisen flask
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Type
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DISTILLATION
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Details
|
The final desired compound may be purified with further distillation
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(CNCCO)C=CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |